5-Ethoxy-2-(methylthio)-4-pyrimidinamine

Catalog No.
S14484494
CAS No.
M.F
C7H11N3OS
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-(methylthio)-4-pyrimidinamine

Product Name

5-Ethoxy-2-(methylthio)-4-pyrimidinamine

IUPAC Name

5-ethoxy-2-methylsulfanylpyrimidin-4-amine

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C7H11N3OS/c1-3-11-5-4-9-7(12-2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

WMJDQOQDDRAZMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1N)SC

5-Ethoxy-2-(methylthio)-4-pyrimidinamine is a highly functionalized pyrimidine building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical kinase inhibitors. Featuring a C4-amino group for direct coupling, a C5-ethoxy ether for lipophilic tuning, and a C2-methylthio ether as a latent leaving group, this compound offers a robust synthetic handle. In procurement and process chemistry contexts, it is prioritized over its halogenated counterparts due to its superior shelf stability and controlled reactivity profile, allowing for multi-step diversification before late-stage C2 activation via oxidation to the corresponding sulfone or sulfoxide [1].

Research Fit

Polyamine pathway probe with reported multi-target engagement
Synthetic intermediate for kinase-focused pyrimidopyrimidine libraries
Physicochemical differentiation: reduced amine basicity for ADME screening

Substituting this compound with the more common 5-methoxy analog or a 2-chloro pyrimidine derivative introduces significant process and performance liabilities. While 2-chloro-5-ethoxypyrimidin-4-amine offers direct C2-nucleophilic aromatic substitution (SNAr) capabilities, it is highly susceptible to ambient hydrolysis, reducing batch-to-batch reproducibility and requiring stringent anhydrous storage. Conversely, substituting the C5-ethoxy group with a C5-methoxy group alters the steric volume and lowers the partition coefficient (LogP), which frequently disrupts the structure-activity relationship (SAR) in target binding pockets and reduces the membrane permeability of downstream active pharmaceutical ingredients. The 2-methylthio-5-ethoxy configuration uniquely balances storage resilience with precise downstream activation [1].

Substitution Risk

5‑Position substitution Target engagement profile may shift with 5‑unsubstituted or 5‑ethoxymethyl analogs; SAR is sensitive to substitution pattern.
Ionization state mismatch 5‑Ethoxy substitution substantially reduces amine basicity relative to unsubstituted core, altering permeability and ADME behavior.
Polypharmacology not transferable Receptor-binding profiles (GABA‑A, melatonin, sigma‑1) are exquisitely 5‑position‑dependent; class‑level assumptions may not hold.

Shelf Stability and Moisture Tolerance vs. 2-Chloro Analogs

In comparative stability assessments, 2-(methylthio)pyrimidines demonstrate exceptional resistance to ambient moisture compared to their 2-chloro counterparts. When exposed to 75% relative humidity at 25°C for 30 days, 5-ethoxy-2-(methylthio)-4-pyrimidinamine retains >99% purity, whereas 2-chloro-5-ethoxypyrimidin-4-amine exhibits up to 15% degradation via hydrolysis to the corresponding pyrimidin-2-one. This quantitative advantage in hydrolytic stability drastically reduces the need for specialized inert-gas storage and minimizes yield losses during scale-up [1].

Evidence DimensionPurity retention after 30 days at 75% RH / 25°C
Target Compound Data>99% purity (5-Ethoxy-2-(methylthio)-4-pyrimidinamine)
Comparator Or Baseline85% purity (2-Chloro-5-ethoxypyrimidin-4-amine)
Quantified Difference14% higher purity retention
Conditions75% relative humidity, 25°C, 30-day exposure

Procurement teams can store the methylthio precursor under standard conditions without the degradation risks and inert-handling costs associated with 2-chloro pyrimidines.

Spermidine Synthase IC₅₀
Reported
1,700 nM vs 2,370 nM
Supports potency differentiation for spermidine synthase screening
Porcine enzyme; putrescine substrate

Lipophilicity (LogP) Tuning vs. 5-Methoxy Analogs

The substitution of a methoxy group with an ethoxy group at the C5 position provides a measurable enhancement in lipophilicity, a critical parameter for drug discovery libraries. The calculated LogP (cLogP) of 5-ethoxy-2-(methylthio)-4-pyrimidinamine is approximately 0.4 to 0.5 units higher than that of 5-methoxy-2-(methylthio)-4-pyrimidinamine. This precise increase in lipophilicity enhances the membrane permeability of downstream derivatives and provides optimal steric filling in hydrophobic kinase pockets, making the 5-ethoxy variant a superior starting point for central nervous system (CNS) or oral drug candidates [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data~1.2 - 1.4 (5-Ethoxy variant)
Comparator Or Baseline~0.8 - 0.9 (5-Methoxy variant)
Quantified Difference+0.4 to +0.5 LogP units
ConditionsIn silico lipophilicity modeling for the base scaffold

Selecting the 5-ethoxy precursor directly improves the baseline lipophilicity of the resulting library, reducing the need for complex late-stage modifications to achieve target permeability.

Arginase Isoform Profile
Class-level
ARG1 Ki 3.82×10⁵ nM / ARG2 4.37×10⁵ nM (ratio 0.87)
Supports balanced dual-isoform inhibition interpretation
Human enzymes; irreversible; 360‑min assay

Controlled Late-Stage Activation via Oxidation

The C2-methylthio group serves as a latent electrophile that remains inert during diverse C4-amino functionalizations, such as amide couplings or reductive aminations. Upon treatment with oxidants like mCPBA or Oxone, the methylthio group is quantitatively converted (>95% yield) to the highly reactive methylsulfonyl (-SO2CH3) group. This two-step activation allows for highly chemoselective SNAr reactions with anilines or aliphatic amines at C2, achieving overall coupling yields of 80-90%, compared to the mixed selectivity and lower yields (60-70%) often observed when using 2,4-dichloro or 2-chloro-4-amino pyrimidines directly [1].

Evidence DimensionOverall C2-amination yield after C4 functionalization
Target Compound Data80-90% (via oxidation/SNAr of the methylthio precursor)
Comparator Or Baseline60-70% (using direct SNAr on 2-chloro-4-amino analogs)
Quantified Difference10-30% improvement in final coupling yield
ConditionsSequential C4-protection/coupling followed by C2-activation and amination

The latent reactivity of the methylthio group prevents premature side reactions, ensuring higher overall yields and cleaner impurity profiles in multi-step syntheses.

Ionization Profile
Data to verify
Predicted pKa 4.38; ~10× lower ionized fraction at pH 7.4
Supports ADME property differentiation for library design
Predicted value; experimental confirmation recommended
Pathway Target Coverage
Class-level
3 polyamine/nucleotide targets engaged vs 1 for single-target probes
Supports polypharmacology screening fit
Deoxycytidine kinase inferred from chemotype SAR

Synthesis of Advanced Kinase Inhibitor Libraries

Leveraging its optimized lipophilicity and steric profile, 5-ethoxy-2-(methylthio)-4-pyrimidinamine is an ideal starting material for generating libraries of ATP-competitive kinase inhibitors. The C5-ethoxy group effectively occupies hydrophobic sub-pockets, while the C4 and C2 positions can be sequentially elaborated to target hinge-binding and solvent-exposed regions [1].

Development of Agrochemical Fungicides

The robust environmental stability of the methylthio-pyrimidine core makes it highly suitable for agrochemical discovery. Downstream derivatives benefit from the 5-ethoxy group's ability to enhance cuticular penetration in plant models, improving the systemic efficacy of the formulated active ingredients [2].

Late-Stage Diversification in Medicinal Chemistry

Because the methylthio group is stable to a wide range of basic, acidic, and reductive conditions, this compound is perfectly suited for complex, multi-step synthetic routes. It allows chemists to build complex architectures at the C4 amine before selectively oxidizing the C2 position for final functionalization, minimizing the need for protecting groups [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyamine metabolism screening
Reported multi-target pathway engagement
Spermidine synthase and arginase inhibition confirmation
ADME optimization of pyrimidine leads
Reduced amine basicity (5‑ethoxy)
Physicochemical property verification (pKa, ionization)
Arginase isoform co‑blockade studies
Balanced ARG1/ARG2 inhibition profile
Dual‑isoform assay confirmation
Kinase‑focused library synthesis
Displaceable 2‑methylthio group and modifiable 5‑position
Synthetic scalability and scaffold elaboration

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.06228316 g/mol

Monoisotopic Mass

185.06228316 g/mol

Heavy Atom Count

12

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